molecular formula C9H13N5 B13077312 4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B13077312
M. Wt: 191.23 g/mol
InChI Key: BJCNYYVZBQYXIM-UHFFFAOYSA-N
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Description

4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the cyclization of hydrazine with a carbonyl compound, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process generally requires careful control of temperature, pressure, and reaction time to optimize the production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

4-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-7-5-14(12-9(7)10)6-8-3-4-13(2)11-8/h3-5H,6H2,1-2H3,(H2,10,12)

InChI Key

BJCNYYVZBQYXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=NN(C=C2)C

Origin of Product

United States

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